Product packaging for 3-Acetyl-3-allyl-dihydro-furan-2-one(Cat. No.:CAS No. 114709-93-2)

3-Acetyl-3-allyl-dihydro-furan-2-one

Cat. No.: B3364365
CAS No.: 114709-93-2
M. Wt: 168.19 g/mol
InChI Key: BOMHYQNWTSAVMT-UHFFFAOYSA-N
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Description

Contextualization of γ-Lactone Structures in Organic Synthesis and Natural Product Chemistry

The γ-lactone, a five-membered cyclic ester, is a ubiquitous structural motif found in a vast array of natural products exhibiting diverse and potent biological activities. nih.gov These compounds are not only significant for their therapeutic potential but also serve as invaluable chiral building blocks in the asymmetric synthesis of complex molecules. acs.orgnih.gov The inherent reactivity of the lactone ring, coupled with the potential for stereoselective functionalization at various positions, makes it a highly sought-after scaffold for synthetic chemists. nih.gov

The synthesis of γ-lactones has been a subject of extensive research, with numerous methodologies developed to control their formation and subsequent elaboration. semnan.ac.ir These methods range from classical intramolecular cyclizations of γ-hydroxy acids to modern catalytic approaches that allow for high levels of stereocontrol. nih.gov The development of efficient routes to enantiomerically pure γ-lactones is particularly crucial, as the biological activity of many natural products is often dependent on a specific stereochemistry. researchgate.net

Significance of 3-Acetyl-3-allyl-dihydro-furan-2-one as a Synthetic Building Block and its Structural Uniqueness

This compound, with its characteristic γ-lactone core, presents a unique combination of functional groups that underscore its potential as a versatile synthetic building block. The most striking feature of this molecule is the presence of a quaternary carbon center at the 3-position, substituted with both an acetyl and an allyl group. The construction of such sterically congested quaternary centers is a significant challenge in organic synthesis, and molecules that possess this feature are valuable starting points for the synthesis of more complex targets. acs.org

The acetyl group offers a handle for a variety of chemical transformations, including aldol (B89426) reactions, reductions, and conversions to other functional groups. The allyl group, with its reactive double bond, is amenable to a wide range of synthetic manipulations such as cross-metathesis, epoxidation, dihydroxylation, and allylic substitution reactions. This dual functionality allows for the divergent synthesis of a wide array of more complex molecules from a single, well-defined starting material.

A plausible synthetic route to this compound involves a two-step sequence starting from the readily available α-acetyl-γ-butyrolactone. The first step would be the deprotonation of the acidic α-proton of α-acetyl-γ-butyrolactone using a suitable base, such as sodium hydride or lithium diisopropylamide (LDA), to generate the corresponding enolate. This is a common strategy in the synthesis of related compounds. chemicalpapers.comgoogle.com The subsequent step would involve the alkylation of this enolate with an allyl halide, typically allyl bromide, to introduce the allyl group at the α-position, thereby forming the desired quaternary center. This alkylation of γ-butyrolactone enolates is a well-established transformation. researchgate.net

Plausible Synthetic Scheme:

Step 1: Enolate Formation

α-Acetyl-γ-butyrolactone + Base (e.g., NaH, LDA) → Enolate Intermediate

Step 2: Allylation

Enolate Intermediate + Allyl Bromide → this compound

Overview of Current Research Trajectories Pertaining to Dihydrofuran-2-one Systems and Related Motifs

Current research involving dihydrofuran-2-one systems is multifaceted and continues to expand into new areas. A significant focus remains on the development of novel and efficient synthetic methods to access these core structures with high levels of stereocontrol. This includes the use of asymmetric catalysis, organocatalysis, and biocatalysis to generate enantiomerically enriched γ-lactones. acs.orgnih.gov

Furthermore, the application of dihydrofuran-2-one derivatives as key intermediates in the total synthesis of complex natural products is a vibrant area of investigation. Their utility as chiral synthons allows for the construction of intricate molecular architectures with high precision. nih.gov

Researchers are also exploring the derivatization of the dihydrofuran-2-one scaffold to create libraries of novel compounds for biological screening. The functional group handles present in molecules like this compound allow for systematic modifications to probe structure-activity relationships. The reactivity of the α,β-unsaturated carbonyl system within some furanone derivatives is also of interest for its potential as a Michael acceptor in biological systems. nih.gov

The development of new reactions that proceed via furan (B31954) and dihydrofuran intermediates is another active research front. For instance, furan derivatives can participate in cycloaddition reactions, serving as dienes to construct more complex ring systems. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12O3 B3364365 3-Acetyl-3-allyl-dihydro-furan-2-one CAS No. 114709-93-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-acetyl-3-prop-2-enyloxolan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c1-3-4-9(7(2)10)5-6-12-8(9)11/h3H,1,4-6H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOMHYQNWTSAVMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCOC1=O)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Acetyl 3 Allyl Dihydro Furan 2 One and Its Analogues

Historical Development of Synthetic Routes to Dihydrofuran-2-one Systems

The γ-butyrolactone moiety is a privileged structure found in numerous natural products and biologically active molecules, which has driven the development of diverse synthetic methods for decades. nih.gov Historically, the construction of this five-membered lactone has been approached from multiple angles.

Classic methods often relied on the cyclization of linear precursors. For instance, the dehydration of 1,4-diols, such as 1-butene-3,4-diol, using catalysts like mercury salts, represents an early route to the related 2,5-dihydrofuran (B41785) ring system. nih.gov More broadly, the synthesis of the saturated γ-butyrolactone ring, the direct backbone of the target molecule, has been achieved through the reduction and cyclization of precursors like succinic acid derivatives or maleic anhydride. A significant advancement in creating functionalized γ-butyrolactones involves using readily available chiral building blocks. For example, optically pure (S)-3-hydroxy-γ-butyrolactone can be synthesized on an industrial scale from L-malic acid through selective hydrogenation and lipase-catalyzed hydrolysis. google.comscience.gov

In recent years, modern catalytic methods have provided more efficient and selective pathways. nih.gov These include various transition-metal-catalyzed reactions, such as palladium-catalyzed heteroannulation of 1,3-dienes, and photoredox catalysis, which have been applied to the formation of the γ-butyrolactone ring. nih.govlookchem.com These advancements reflect a continuous effort to improve synthetic efficiency, feasibility, and alignment with the principles of green chemistry. nih.gov

Targeted Synthesis of 3-Acetyl-3-allyl-dihydro-furan-2-one

The targeted synthesis of this compound is most logically achieved by a stepwise functionalization of the C3 (or α) position of the γ-butyrolactone ring. This process typically involves two key transformations: the introduction of the acetyl group (acylation) followed by the introduction of the allyl group (alkylation).

While the section title refers to allylic functionalization, the key transformation for this specific synthesis is more accurately described as an α-alkylation using an allylic electrophile. Once the acetyl group is in place, forming 3-acetyl-dihydrofuran-2-one (a β-keto lactone), the proton at the C3 position becomes significantly acidic due to the electron-withdrawing effect of two adjacent carbonyl groups.

This acidity allows for easy deprotonation with a suitable base (e.g., sodium ethoxide, LDA) to form a stabilized enolate. This enolate then serves as a potent nucleophile for alkylation. The introduction of the allyl group is typically achieved by reacting this enolate with an allyl halide, such as allyl bromide or allyl iodide, in a standard SN2 reaction. This reaction is generally high-yielding and highly regioselective for the C3 carbon, affording the desired quaternary carbon center.

A plausible reaction scheme based on these principles is shown below:

Figure 1: Proposed synthesis of this compound via allylation of an intermediate enolate.

This figure illustrates a generalized reaction pathway.

The crucial intermediate for the synthesis is 3-acetyl-dihydrofuran-2-one (also known as 2-acetylbutyrolactone). organic-chemistry.org The formation of this intermediate is achieved by the C-acylation of the enolate of γ-butyrolactone. This reaction can be challenging due to several factors: the relatively low acidity of the α-protons of a simple lactone (pKa ~26-28) requires a strong base, and there is a potential for competitive O-acylation to form an enol ester.

To favor C-acylation, the reaction is typically performed by generating the lactone enolate with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or sodium hydride at low temperatures, followed by the addition of an acylating agent such as acetyl chloride or acetic anhydride. Another effective method is the Claisen condensation, where the lactone is treated with an ester like ethyl acetate (B1210297) in the presence of a strong base (e.g., sodium ethoxide). The resulting β-keto ester is the desired 3-acetyl-dihydrofuran-2-one. This compound is a known and versatile intermediate used in the synthesis of various pharmaceutical and chemical products. organic-chemistry.org

Reagent SystemBaseAcylating AgentTypical ConditionsOutcome
Claisen Condensation Sodium Ethoxide (NaOEt)Ethyl AcetateReflux in EthanolForms the sodium salt of the β-keto lactone, followed by acidic workup.
Direct Acylation Lithium Diisopropylamide (LDA)Acetyl ChlorideTHF, -78 °C to 0 °CGenerates the lithium enolate, which is then trapped by the acyl chloride.
Magnesium Enolate Magnesium EthoxideDiethyl MalonateHigh TemperatureA classic method for acylation of ketones and lactones.

This table presents common methodologies for the acylation of lactones.

The foundational dihydrofuran-2-one (γ-butyrolactone) ring system can be constructed through various cyclization strategies, providing access to a wide range of analogues. These methods typically involve the intramolecular cyclization of a linear C4 carboxylic acid derivative bearing a leaving group or a hydroxyl group at the γ-position.

Key cyclization strategies include:

From Malic Acid: As previously mentioned, reduction of malic acid derivatives is a powerful method for producing chiral hydroxy-γ-butyrolactones, which can be further oxidized to keto-lactones. google.comscience.gov

Intramolecular Alkoxylation: The cyclization of 4-halobutanoic acids or 4-hydroxybutanoic acid and its esters under appropriate conditions (acidic or basic) is a direct route to the lactone.

Palladium-Catalyzed Reactions: Modern methods include palladium-catalyzed enyne coupling reactions, which can construct the heterocyclic ring with high levels of control. researchgate.net

Prins-type Cyclization: The reaction of alkynyl alcohols with aldehydes can lead to 3-acyl-substituted dihydrofurans after hydrolysis of an intermediate vinyl triflate, demonstrating a route that installs the acetyl group during the cyclization process. researchgate.net

These pathways offer versatility in synthesizing the core structure, allowing for the introduction of various substituents on the ring, which can then be elaborated to produce a diverse library of analogues.

The synthesis of this compound relies on precise chemo- and regioselectivity in its key steps.

Regioselectivity of Acylation: In the formation of the 3-acetyl intermediate, the reaction must be selective for C-acylation over O-acylation. While O-acylation is often kinetically favored, C-acylation leads to the thermodynamically more stable product. Using metal chelation (e.g., with magnesium or lithium enolates) and carefully controlled reaction conditions can strongly favor the desired C-acylated product.

Chemo- and Regioselectivity of Alkylation: The subsequent allylation step is highly selective. The C3 proton in 3-acetyl-dihydrofuran-2-one is positioned between two carbonyl groups, making it significantly more acidic (pKa ≈ 11-13) than other protons in the molecule (e.g., C4 protons). Consequently, even a moderately strong base will selectively deprotonate the C3 position to form the corresponding enolate. This enolate is a soft nucleophile and will readily attack the soft electrophilic carbon of allyl bromide, ensuring that alkylation occurs exclusively at the C3 position. The chemoselectivity is also high, as competing O-alkylation is generally disfavored under these conditions.

Stereoselective Synthesis and Diastereomeric Control of this compound and Related Chiral Lactones

The target molecule possesses a quaternary stereocenter at the C3 position. The creation of such a sterically hindered center in an enantioselective manner is a significant challenge in modern organic synthesis. Several advanced strategies can be envisioned to achieve this.

A highly promising approach is the Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation (DAAA) . This methodology has been successfully applied to the synthesis of sterically hindered α-aryl-α-allyl benzofuran-3(2H)-ones, which are structurally analogous to the target molecule. In this type of reaction, a substrate such as an allyl β-keto ester undergoes decarboxylation upon coordination to a chiral palladium catalyst. This generates a nucleophilic enolate and an electrophilic π-allyl-palladium complex within the catalyst's chiral pocket. The subsequent enantioselective C-C bond formation is directed by the chiral ligand.

To apply this to the target molecule, one could synthesize a precursor like allyl 2-acetyl-5-oxotetrahydrofuran-2-carboxylate. Treatment of this substrate with a palladium(0) source and a chiral ligand, such as a Trost ligand or a PHOX-type ligand, would be expected to yield the desired (R)- or (S)-3-acetyl-3-allyl-dihydro-furan-2-one with high enantiomeric excess.

StrategyDescriptionPotential PrecursorKey Reagents
Asymmetric Allylic Alkylation A pre-formed enolate is reacted with an allylating agent in the presence of a chiral catalyst.3-Acetyl-dihydro-furan-2-oneChiral Phase-Transfer Catalyst, Allyl Bromide, Base
Decarboxylative Asymmetric Allylic Alkylation (DAAA) A β-keto ester is decarboxylated and allylated in one pot using a chiral palladium catalyst.Allyl 2-acetyl-5-oxotetrahydrofuran-2-carboxylatePd(0) catalyst, Chiral Ligand (e.g., (R,R)-ANDEN)
Chiral Auxiliary A chiral auxiliary is attached to the molecule to direct the diastereoselective allylation of the enolate.N-acyloxazolidinone analogueEvans Auxiliary, Base, Allyl Bromide

This table outlines potential strategies for the stereoselective synthesis of the C3 quaternary center.

The successful application of these stereoselective methods would provide access to enantiomerically pure forms of this compound, enabling further investigation into its potential applications.

Green Chemistry Principles and Sustainable Approaches in Lactone Synthesis

The modern synthesis of lactones is increasingly guided by the principles of green chemistry, which prioritize the reduction of environmental impact while maximizing efficiency. solubilityofthings.com These principles advocate for waste prevention, high atom economy, the use of less hazardous chemicals, and designing safer end-products. nih.govinstituteofsustainabilitystudies.com The goal is to develop chemical processes that are not only effective but also environmentally benign and sustainable for the future. solubilityofthings.compageplace.de

Key sustainable approaches in lactone synthesis include:

Environmentally Benign Solvents and Reaction Conditions: A significant focus of green chemistry is the replacement of volatile organic compounds with safer alternatives. numberanalytics.com In lactone synthesis, solvents such as water, ionic liquids, deep eutectic solvents, and supercritical carbon dioxide are being utilized to minimize environmental harm. numberanalytics.com Optimization of reaction conditions, including temperature and pressure, is also crucial for reducing energy consumption. solubilityofthings.com

Biocatalysis: Enzymes offer a powerful tool for green lactone synthesis, providing high selectivity and efficiency under mild reaction conditions. numberanalytics.com Lipases and esterases are commonly employed for reactions like the lactonization of hydroxy acids and the desymmetrization of diesters. numberanalytics.com For instance, researchers have developed a five-enzyme biocatalytic pathway to reliably synthesize β-lactones at room temperature from simple aldehyde precursors, a process that is more cost-effective and straightforward than traditional chemical synthesis. wustl.edu

Catalysis: The use of catalysts is a cornerstone of green chemistry, as they enhance reaction efficiency, reduce waste, and allow for reactions to occur under milder conditions. solubilityofthings.cominstituteofsustainabilitystudies.com Catalytic reactions are preferred over stoichiometric ones because they minimize material use and environmental impact. instituteofsustainabilitystudies.com

Renewable Feedstocks: A fundamental principle of green chemistry is the use of renewable raw materials instead of depleting fossil fuels. solubilityofthings.cominstituteofsustainabilitystudies.com Lignocellulosic biomass, for example, serves as a sustainable source for producing monomers used in the synthesis of furanoate-based polyesters. mdpi.com This approach not only ensures the eco-friendliness of the process but also contributes to a reduction in greenhouse gas emissions compared to plastics derived from petrochemicals. mdpi.com

The following table summarizes some of the key green chemistry approaches applied in lactone synthesis:

Green Chemistry ApproachDescriptionExamples in Lactone/Furanone Synthesis
Benign Solvents Use of non-toxic, renewable, or recyclable solvents.Water, Ionic Liquids, Supercritical CO₂. numberanalytics.com
Biocatalysis Employment of enzymes to catalyze reactions with high specificity.Lipase-catalyzed lactonization of hydroxy acids. numberanalytics.com
Renewable Feedstocks Utilization of raw materials from biological sources.Synthesis of furan-based monomers from lignocellulosic biomass. mdpi.com
Energy Efficiency Conducting synthesis at ambient temperature and pressure.Enzymatic synthesis of β-lactones at room temperature. wustl.edu

Recent Advances and Emerging Synthetic Technologies for Related Furanone and Lactone Structures

The field of organic synthesis is continually evolving, with new technologies and methodologies enabling the construction of complex molecules like furanones and lactones with greater efficiency and selectivity.

Recent breakthroughs include:

Novel Catalytic Systems: Researchers at Scripps Research have developed a method using a palladium catalyst to convert readily available dicarboxylic acids into valuable and complex lactones. scripps.edu This C-H activation strategy is highly versatile and has been used to synthesize natural lactones such as myrotheciumone A and pedicellosine. scripps.edu Other advances include the use of gold catalysts for the cycloisomerization of allenic hydroxyketones and γ-hydroxyalkynones to produce 3(2H)-furanones. organic-chemistry.org

Photocatalysis: A visible-light-mediated protocol combining organocatalysis and photocatalysis has been developed for the synthesis of lactones. rsc.org This method utilizes phenylglyoxylic acid as a photocatalyst for the C-H activation and subsequent alkylation/lactonization of alcohols, offering an efficient route to these structures. rsc.org

Flow Chemistry: The application of flow chemistry and continuous processing is an emerging trend in lactone synthesis, allowing for better control over reaction parameters and potentially safer and more scalable production. numberanalytics.com

One-Pot Syntheses: Efficient one-pot procedures are being developed to synthesize substituted furanone derivatives. For example, a base-induced intramolecular cyclization of specific sulfonium (B1226848) salts yields 5-aryl-3(2H)-furanones rapidly and under mild conditions. organic-chemistry.org Similarly, furan-3(2H)-imine analogues have been synthesized in a one-step reaction involving the 1,4-addition of anilines to α,β-unsaturated carbonyl compounds followed by intramolecular cyclization. nih.gov

Synthesis from Renewable Resources: There is a strong focus on developing synthetic routes from bio-based precursors. Two environmentally friendly, one-step methods have been developed for preparing a bio-based epoxy monomer from furan (B31954) precursors, presenting a viable alternative to petrochemical-derived counterparts. rsc.org

The table below highlights some recent synthetic advancements for furanone and lactone structures:

Technology/MethodDescriptionStarting MaterialsTarget Products
Palladium-Catalyzed C-H Lactonization Site-selective conversion of C-H bonds to form a lactone ring. scripps.eduDicarboxylic acidsComplex lactones (e.g., myrotheciumone A) scripps.edu
Photoorganocatalysis Visible-light mediated C-H activation and cyclization. rsc.orgAlcohols, α,β-unsaturated estersSubstituted lactones rsc.org
Gold-Catalyzed Cycloisomerization Gold-catalyzed cyclization of hydroxyalkynones. organic-chemistry.orgγ-hydroxyalkynonesSubstituted 3(2H)-furanones organic-chemistry.org
Base-Induced Intramolecular Cyclization Rapid cyclization of sulfonium salts under mild conditions. organic-chemistry.org(4-aryl-2,4-dioxobutyl)methylphenylsulfonium salts5-aryl-3(2H)-furanones organic-chemistry.org
One-Pot Furan-3(2H)-imine Synthesis 1,4-addition followed by intramolecular cyclization. nih.govα,β-unsaturated ketones, anilinesFuran-3(2H)-imine analogues nih.gov

These ongoing developments in synthetic chemistry are paving the way for more sustainable and efficient production of this compound and a wide array of related furanone and lactone compounds.

Chemical Reactivity and Transformation Mechanisms of 3 Acetyl 3 Allyl Dihydro Furan 2 One

Electrophilic and Nucleophilic Reactions at the Dihydrofuranone Ring System

The dihydrofuran-2-one (or γ-butyrolactone) ring system is a central feature of the molecule's reactivity. wikipedia.org As a lactone, it is susceptible to nucleophilic attack, particularly at the electrophilic carbonyl carbon. Under basic conditions, such as in a sodium hydroxide (B78521) solution, the lactone undergoes hydrolysis to open the ring and form the corresponding sodium salt of γ-hydroxybutyric acid. wikipedia.org In acidic aqueous environments, an equilibrium exists between the closed-ring lactone and the open-chain hydroxy acid. wikipedia.org

The carbon atom alpha to the carbonyl group can also participate in reactions. Treatment with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) can deprotonate this α-carbon, generating an enolate. wikipedia.org This enolate is a potent nucleophile, capable of reacting with various electrophiles, although in the case of 3-Acetyl-3-allyl-dihydro-furan-2-one, the presence of the more acidic protons between the two carbonyl groups of the β-dicarbonyl system makes enolization there more favorable.

The furan (B31954) ring itself provides a stable framework that can be modified through various synthetic routes. The inherent polarity and functionality of the lactone ring make it a key player in both ring-opening and ring-closing reactions, which are fundamental to its role as a synthetic intermediate. nih.govorganic-chemistry.org

Transformations Involving the Acetyl Moiety

The acetyl group, positioned at the 3-position, establishes the molecule as a β-keto lactone. This functionality is the source of much of the compound's unique reactivity. The protons on the methyl of the acetyl group are acidic and can be removed by a base to form an enolate, which can then participate in a variety of subsequent reactions, including aldol (B89426) condensations and Michael additions. nih.gov

A significant transformation involving the acetyl group in related β-keto allyl esters is the Carroll rearrangement, a type of decarboxylative allylation. wikipedia.orgwikipedia.org This reaction, which is an adaptation of the Claisen rearrangement, typically occurs at high temperatures and involves the transformation of a β-keto allyl ester through an intermediate enol into an α-allyl-β-ketocarboxylic acid, which then decarboxylates to yield a γ,δ-allylketone. wikipedia.orgwikipedia.org Palladium-catalyzed versions of this reaction, often called the Tsuji-Trost reaction, proceed under much milder conditions. nih.govwikipedia.org In this catalytic cycle, an oxidative addition of the allyl ester to a Pd(0) complex, followed by decarboxylation, generates a π-allylpalladium enolate intermediate, which can then undergo various transformations. nih.gov

These palladium-catalyzed decarboxylation reactions of allyl β-keto esters can lead to several different products depending on the reaction conditions and additives:

Reductive Elimination: Forms α-allyl ketones. nih.gov

β-Hydrogen Elimination: Yields α,β-unsaturated ketones. nih.gov

Hydrogenolysis: Reaction with a proton source like formic acid gives the corresponding ketone, effectively removing the allyl ester group. nih.gov

This reactivity makes the acetyl (and by extension, the lactone ester) group a key handle for diverse molecular modifications.

Reactivity of the Allyl Group: Addition, Cycloaddition, and Rearrangement Reactions

The allyl group is a highly versatile functional group that can participate in a wide array of reactions, including additions, cycloadditions, and rearrangements. Its reactivity is often harnessed through transition-metal catalysis, particularly with palladium.

Palladium-Catalyzed Allylic Alkylation (Pd-AAA): This is a cornerstone reaction of allyl groups, often referred to as the Tsuji-Trost reaction. mdpi.com The process involves the activation of the allyl group by a Pd(0) catalyst to form a π-allylpalladium intermediate. This electrophilic intermediate can then be attacked by a wide range of soft nucleophiles (pKa < 25), such as enolates derived from β-dicarbonyl compounds. thieme-connect.de This method is powerful for forming C–C, C–N, C–O, and C–S bonds. thieme-connect.de An alternative pathway involves direct C-H activation of non-functionalized alkenes, which avoids the need for a pre-installed leaving group but can be more challenging to control. mdpi.comsnnu.edu.cn

Rearrangement Reactions: The allyl group is central to pericyclic reactions like the Claisen rearrangement, a wikipedia.orgwikipedia.org-sigmatropic shift of an allyl vinyl ether that forms a γ,δ-unsaturated carbonyl compound. wikipedia.orgnih.gov This reaction is thermally driven and effectively irreversible due to the formation of the stable carbonyl group. wikipedia.org Asymmetric versions of the Claisen rearrangement can be achieved using chiral catalysts, allowing for the synthesis of enantioenriched products. nih.gov The Carroll rearrangement is a related wikipedia.orgwikipedia.org-sigmatropic reaction specific to β-keto allyl esters that involves a subsequent decarboxylation. wikipedia.orgwikipedia.org

Addition and Cycloaddition Reactions: The double bond of the allyl group can undergo various addition reactions. For instance, π-allyltricarbonyliron lactone complexes, which are structurally related, undergo diastereoselective additions of organoaluminum reagents and allylstannanes to carbonyl groups in the side chain. rsc.orgrsc.org Furthermore, palladium-based systems have been used for cycloaddition reactions of related epoxides and aziridines with heterocumulenes. libretexts.org

The table below summarizes some key reactions involving the allyl group in related systems.

Reaction TypeCatalyst/ReagentSubstrate TypeProduct TypeRef
Asymmetric Allylic AlkylationPd(0) / Chiral LigandAllyl Carbonateα-Quaternary γ-Butyrolactone acs.org
Carroll RearrangementHeat or Pd(0)β-Keto Allyl Esterγ,δ-Allylketone wikipedia.org
Asymmetric Claisen RearrangementChiral Guanidinium CatalystO-Allyl β-Ketoesterα-Allyl-β-ketoester nih.gov
Allylic C-H AlkylationPd(II) / OxidantAlkeneAllylic Alkylated Product mdpi.com
Allylic AminationIridium / Chiral LigandAllylic AlcoholChiral Allylic Amine libretexts.org

Ring-Opening and Ring-Closure Reactions of the Dihydrofuran-2-one Core

The stability of the five-membered γ-butyrolactone ring is significant, yet it can be induced to open or can be formed from acyclic precursors under specific conditions. wikipedia.org

Ring-Opening Reactions: The most common ring-opening reaction is hydrolysis, which can be catalyzed by either acid or base, yielding 4-hydroxybutanoic acid derivatives. wikipedia.org This reactivity is fundamental to its role in biological systems and as a synthetic intermediate. A more complex transformation is ring-opening polymerization (ROP). Due to its relatively low ring strain, γ-butyrolactone was long considered non-polymerizable. researchgate.net However, research has shown that ROP can be achieved, often under high pressure or with specific catalysts like boron trifluoride ethyl etherate or certain metal alkoxides, to produce poly(γ-butyrolactone). icm.edu.plresearchgate.net The polymerization is often in equilibrium with the monomer, and the polymer can depolymerize back to the lactone upon heating. wikipedia.orgosaka-u.ac.jp Copolymerization with more strained lactones like ε-caprolactone is another strategy to facilitate ring-opening and incorporation into polyester (B1180765) chains. icm.edu.pl

Ring-Closure Reactions: The γ-butyrolactone ring can be synthesized through various cyclization strategies. A prevalent method is the intramolecular esterification (lactonization) of γ-hydroxycarboxylic acids. nih.gov Oxidative cyclization of free aliphatic acids using reagents like Selectfluor with a copper catalyst can also produce γ-lactones from C-H bonds. organic-chemistry.org Other methods include the Paal-Knorr type cyclization of 1,4-dicarbonyl compounds or their equivalents, which can be used to form substituted furan and dihydrofuran rings. nih.govrsc.org Reductive cyclization of α-bromo allylic esters using tin hydrides is another route to substituted butyrolactones. researchgate.net

Catalytic Transformations of this compound and Derivatives

Catalysis is paramount in unlocking the synthetic potential of this compound and its derivatives, enabling transformations with high selectivity and efficiency under mild conditions.

Palladium Catalysis: Palladium is the most versatile metal for catalyzing reactions of this substrate class. nih.gov

Decarboxylative Allylation (Tsuji-Trost Reaction): As discussed, Pd(0) catalysts are highly effective in promoting the decarboxylation of allyl β-keto esters (and by analogy, lactones) to form π-allylpalladium enolates. nih.govwikipedia.org These intermediates are central to forming α-allyl ketones and related structures. nih.gov Asymmetric versions, using chiral ligands, allow for the synthesis of enantioenriched products with quaternary stereocenters. acs.org

Allylic C-H Functionalization: Palladium catalysts can activate allylic C-H bonds directly, enabling their functionalization without a leaving group, which is a highly atom-economical process. mdpi.comsnnu.edu.cn

Three-Component Reactions: Palladium catalysis has been used for asymmetric three-component reactions, for example, between glyoxylic acid, sulfonamides, and arylboronic acids, to synthesize α-arylglycine derivatives, showcasing the power of catalysis in multicomponent assembly. frontiersin.orgnih.gov

Other Metal Catalysis:

Copper Catalysis: Copper catalysts, often in combination with chiral ligands, are used for enantioselective [4+1] cycloadditions to produce dihydrofurans and for the γ-lactonization of aliphatic acids. organic-chemistry.orgorganic-chemistry.org

Iridium and Rhodium Catalysis: Chiral iridium complexes are effective for the asymmetric allylic amination of allylic alcohols. libretexts.org Rhodium has also been explored for allylic alkylation, sometimes offering complementary regioselectivity to palladium. thieme-connect.de

Lewis Acid Catalysis: Lewis acids like boron trifluoride, zinc chloride, or aluminum chloride can catalyze reactions such as the Fischer indole (B1671886) synthesis and other ring-forming or rearrangement reactions. wikipedia.org They are also employed in mediating addition reactions to carbonyl groups. rsc.org

The table below provides a summary of various catalytic transformations.

Catalyst SystemReaction TypeTransformationRef
Pd(0) / Phosphine LigandDecarboxylative AllylationAllyl β-keto ester → α-allyl ketone nih.govwikipedia.org
Pd(0) / Chiral LigandAsymmetric Allylic AlkylationFormation of α-quaternary γ-butyrolactones acs.org
Pd(II) / OxidantAllylic C-H AlkylationAlkene → Functionalized alkene mdpi.comsnnu.edu.cn
Ir(I) / Chiral LigandAsymmetric Allylic AminationAllylic alcohol → Chiral allylic amine libretexts.org
Cu(I) / Chiral LigandAsymmetric CycloadditionEnone + Diazo compound → Dihydrofuran organic-chemistry.org
Heterobimetallic (Pd/Yb)Decarboxylative Aldol ReactionAllyl β-keto ester + Aldehyde → Aldol adduct organic-chemistry.org

Mechanistic Elucidation of Key Reactions

Understanding the mechanisms of the key transformations of this compound is crucial for controlling reaction outcomes and designing new synthetic methods.

Palladium-Catalyzed Allylic Alkylation (Tsuji-Trost Type): The generally accepted mechanism begins with the coordination of the Pd(0) catalyst to the allyl group's double bond. nih.gov This is followed by oxidative addition, where the catalyst inserts into the carbon-leaving group bond, displacing the leaving group and forming a cationic (η³-allyl)palladium(II) complex. nih.govnih.gov For β-keto ester substrates, this is often coupled with decarboxylation to generate a (π-allyl)palladium enolate. nih.gov A nucleophile then attacks the allyl moiety, typically at one of the terminal carbons, in an outer-sphere attack for soft nucleophiles, leading to reductive elimination and regeneration of the Pd(0) catalyst. thieme-connect.denih.gov

Palladium-Catalyzed Allylic C-H Activation: Mechanistic studies, including Hammett plots and kinetic isotope effect (KIE) measurements, have provided insight into direct C-H activation. scispace.com A positive slope in the Hammett plot suggests a buildup of negative charge in the transition state of the rate-determining step, indicating that the mechanism involves the abstraction of an allylic proton rather than hydride abstraction. scispace.com A large KIE value (e.g., kH/kD of 5.5) further supports that the C-H bond cleavage is the rate-determining step. scispace.com The mechanism is believed to proceed via a concerted metalation-deprotonation pathway, where a ligand on the palladium (such as acetate) assists in the proton abstraction. scispace.com

wikipedia.orgwikipedia.org-Sigmatropic Rearrangements (Claisen/Carroll): These are pericyclic reactions that proceed through a concerted, cyclic transition state. wikipedia.org The Claisen rearrangement of O-allyl β-ketoesters is believed to proceed primarily through a highly ordered, chair-like six-membered transition state to minimize steric hindrance, which accounts for the high degree of stereoselectivity observed, especially in catalyzed versions. nih.gov Computational studies suggest that in catalyzed variants, the catalyst binds to the substrate's carbonyl groups, biasing the conformation to favor one transition state geometry over the other. nih.gov The Carroll rearrangement follows a similar path but includes a final, irreversible decarboxylation step. wikipedia.org

Derivatization Strategies and Functional Group Interconversions of 3 Acetyl 3 Allyl Dihydro Furan 2 One

Modification of the Acetyl Group for Novel Functionalizations

The acetyl group is a key site for introducing structural diversity. Its carbonyl functionality can undergo a wide range of reactions to forge new carbon-carbon and carbon-heteroatom bonds, significantly altering the molecule's properties.

The ketone of the acetyl moiety can be readily converted into a variety of other functional groups. Standard reduction reactions can transform the acetyl group into a secondary alcohol, introducing a new chiral center. For instance, reduction with sodium borohydride (B1222165) (NaBH₄) would yield the corresponding alcohol derivative. Conversely, more powerful reducing agents like lithium aluminum hydride (LiAlH₄) can effect the reduction of both the acetyl and the lactone carbonyl groups, leading to a diol. wikipedia.orgchemistrysteps.comlibretexts.org

The acetyl group also serves as a handle for creating nitrogen-containing derivatives. It can react with primary amines to form Schiff bases or be used in more complex transformations like the Japp-Klingemann reaction to generate fluorescent molecules with arylamines. wikipedia.org Furthermore, the enolizable nature of the β-keto lactone system allows for reactions at the carbon adjacent to the acetyl carbonyl. For example, it can participate in Mannich reactions with N-Boc-protected aldimines, catalyzed by bifunctional amine-thioureas, to create adducts with high diastereoselectivity and enantioselectivity. acs.org This reactivity highlights its utility as a precursor for more complex pharmaceutical intermediates. biosynth.comgoogle.com

A notable transformation is the deacetylation to produce γ-butyrolactone (GBL). This can be achieved by heating in the presence of a catalytic amount of sodium methoxide, which induces decarboxylation of the β-keto acid intermediate formed after saponification. reddit.com

Table 1: Representative Reactions of the Acetyl Group

Reaction Type Reagents and Conditions Product Functional Group Reference(s)
Reduction to Alcohol NaBH₄, Methanol Secondary Alcohol chemistrysteps.com, libretexts.org
Reductive Amination Amine, H₂, Pd/C Amine N/A
Schiff Base Formation Primary Amine, Acid catalyst Imine wikipedia.org
Mannich Reaction Aldimine, Amine-thiourea catalyst β-Amino Ketone acs.org
Deacetylation NaOMe, Methanol, Heat; then Acid Methylene (loss of acetyl) reddit.com

Chemical Modifications of the Allyl Side Chain

The allyl group provides a second, distinct site for functionalization, primarily through reactions of its carbon-carbon double bond. These modifications can introduce new stereocenters and functional groups, paving the way for novel molecular scaffolds.

A primary mode of reactivity for the allyl group is oxidation. Allylic oxidation can introduce a hydroxyl group at the carbon adjacent to the double bond, yielding an allylic alcohol. wikipedia.orgnih.gov This transformation can be achieved using various reagents, including selenium dioxide or chromium-based reagents. iomcworld.com Further oxidation can convert the allylic alcohol into an α,β-unsaturated ketone or carboxylic acid. rsc.org

The double bond itself is susceptible to a range of addition reactions. Epoxidation, using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or through metal-catalyzed systems, converts the alkene into an epoxide. acs.orgnih.govwikipedia.org This epoxide is a valuable intermediate for further reactions, such as ring-opening with various nucleophiles. Dihydroxylation, using reagents like osmium tetroxide or potassium permanganate, yields a diol, adding two hydroxyl groups across the double bond.

Other synthetically useful transformations include olefin metathesis, which allows for the formation of new carbon-carbon bonds by reacting with other alkenes. For instance, cross-metathesis can be used to install different substituents on the side chain. nih.gov The double bond can also be reduced to a propyl group through catalytic hydrogenation, removing the unsaturation. Conversely, the entire allyl group can be modified; for example, reduction of the parent lactone with lithium aluminum hydride can convert the molecule into a chiral diol. nih.govresearchgate.net

Table 2: Key Transformations of the Allyl Side Chain

Reaction Type Reagents and Conditions Product Functional Group(s) Reference(s)
Epoxidation m-CPBA, CH₂Cl₂ Epoxide acs.org, wikipedia.org
Dihydroxylation OsO₄ (cat.), NMO Diol N/A
Oxidative Cleavage O₃; then Me₂S Aldehyde N/A
Allylic Oxidation SeO₂, t-BuOOH Allylic Alcohol wikipedia.org, nih.gov
Hydrogenation H₂, Pd/C Propyl group N/A
Cross Metathesis Grubbs' Catalyst, Alkene Substituted Alkene nih.gov

Introduction of Heteroatoms and Additional Substituents onto the Dihydrofuran-2-one Scaffold

While modifications of the acetyl and allyl groups are common, the dihydrofuran-2-one ring itself can be a target for derivatization. These transformations often involve ring-opening reactions or functionalization at the less substituted positions of the lactone ring.

The introduction of heteroatoms, particularly nitrogen, is often accomplished through ring-opening of the lactone. Aminolysis, the reaction of the lactone with an amine, typically under heating, cleaves the ester bond to form a γ-hydroxyamide. wikipedia.orgvaia.com This intermediate can then be cyclized under different conditions to form a γ-lactam (a five-membered cyclic amide), effectively replacing the ring oxygen with a nitrogen atom. For example, reacting γ-butyrolactone with potassium phthalimide (B116566) followed by hydrolysis can yield 4-aminobutyric acid, demonstrating a method to introduce a primary amine. researchgate.net

Direct functionalization of the dihydrofuran-2-one ring without opening it is more challenging but can be achieved. For instance, catalytic ring-opening of related 2,5-dihydrofurans using cobalt vinylidenes has been demonstrated, which generates acyclic intermediates that can be functionalized before potential re-cyclization. nih.govnih.gov While γ-butyrolactones are generally stable and less prone to polymerization compared to larger lactones, their ring can be opened under specific acidic or basic conditions, providing an entry to linear chains that can be modified and potentially re-cyclized to introduce new substituents. vaia.comnih.gov

Table 3: Strategies for Modifying the Dihydrofuran-2-one Ring

Strategy Reagents and Conditions Resulting Structure/Intermediate Reference(s)
Aminolysis/Lactamization Amine, Heat; then Cyclization γ-Lactam wikipedia.org, researchgate.net
Hydrolysis NaOH (aq), Heat γ-Hydroxycarboxylic Acid vaia.com
Catalytic Ring-Opening Cobalt Vinylidenes, ZnX₂ Acyclic Functionalized Organozinc nih.gov, nih.gov

Synthesis of Polycyclic and Spiro Systems Incorporating the Dihydrofuran-2-one Motif

The dense functionality of 3-acetyl-3-allyl-dihydro-furan-2-one makes it an excellent starting material for constructing more complex molecular architectures, such as polycyclic and spirocyclic systems. These reactions often involve intramolecular cascades where the existing functional groups react with each other or with external reagents in a sequential manner.

Spirocyclic systems, where two rings share a single atom, are a common target. The α-carbon bearing the acetyl and allyl groups is a quaternary center, predisposing it to be the spiro center. Intramolecular cyclization reactions are a powerful tool for this purpose. For example, a photoinduced intramolecular cyclization of related allyl acrylates can synthesize fully substituted spiro-γ-butyrolactones. rsc.org Organocatalyzed reactions, such as the [3+2] annulation of enals with isatins, can generate spiro γ-butyrolactones, a strategy that could be adapted by first modifying the allyl or acetyl group to a suitable reactive partner. rsc.orgrsc.org Another approach involves the 1,3-dipolar cycloaddition of azomethine ylides with the double bond of the allyl group, which could lead to spiro[γ-butyrolactone-pyrrolidine] systems. nih.gov

The synthesis of fused polycyclic systems can be envisioned through tandem reactions. For example, a reaction sequence involving the allyl group, such as a Prins cyclization, could form a new ring fused to the existing lactone. Acid-promoted cyclization of related γ-butyrolactones with aldehydes and ketones has been shown to produce polysubstituted tetrahydropyranones, demonstrating the feasibility of building fused ring systems. nih.gov Furthermore, cascade reactions involving photochemical activation or radical cyclizations can lead to complex polyheterocyclic frameworks. nih.govacs.orgacs.org One-pot sequences involving ring-closure and ring-opening can also be designed to build dihydrofurofuran structures. rsc.orgdntb.gov.ua

Table 4: Examples of Cyclization Strategies for Polycyclic and Spiro Systems

Cyclization Type Key Reaction Resulting System Potential Reagents/Conditions Reference(s)
Spirocyclization Photoinduced Intramolecular Cyclization Spiro-γ-butyrolactone UV irradiation rsc.org, nih.gov
Spirocyclization N-Heterocyclic Carbene (NHC) Catalysis Spirooxindole γ-lactone Isatin derivative, Enals, NHC catalyst rsc.org
Spirocyclization 1,3-Dipolar Cycloaddition Spiro[butyrolactone-pyrrolidine] Azomethine ylide nih.gov
Fused System Synthesis Tandem Hosomi-Sakurai/Prins Cyclization Fused Tetrahydropyranone Aldehyde/Ketone, Lewis Acid nih.gov
Fused System Synthesis Radical Cyclization Fused Butyrolactone Radical initiator (e.g., AIBN), Tin hydride acs.org

Advanced Spectroscopic and Chromatographic Characterization Techniques for 3 Acetyl 3 Allyl Dihydro Furan 2 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation Analysis

High-resolution NMR spectroscopy is the cornerstone for elucidating the molecular structure of 3-Acetyl-3-allyl-dihydro-furan-2-one in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, while two-dimensional techniques can establish connectivity and spatial relationships.

¹H NMR Spectroscopy The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons. The key expected signals for this compound include resonances for the acetyl methyl group, the methylene protons of the lactone ring, and the protons of the allyl group. The integration of these signals corresponds to the number of protons in each environment (3H, 2H, 2H, 1H, 2H).

Interactive Table: Expected ¹H NMR Data

AssignmentExpected Chemical Shift (δ) ppmExpected MultiplicityIntegration
-CH₃ (Acetyl)~2.2Singlet (s)3H
-CH₂- (Lactone Ring, C4)~2.0 - 2.6Multiplet (m)2H
-O-CH₂- (Lactone Ring, C5)~4.2 - 4.4Multiplet (m)2H
-CH₂- (Allyl)~2.6 - 2.8Multiplet (m)2H
=CH- (Allyl)~5.6 - 5.9Multiplet (m)1H
=CH₂ (Allyl)~5.0 - 5.2Multiplet (m)2H

¹³C NMR Spectroscopy The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule, including the distinct signals for the two carbonyl carbons (lactone and ketone), the quaternary carbon at the 3-position, and the carbons of the lactone ring and allyl group.

Interactive Table: Expected ¹³C NMR Data

AssignmentExpected Chemical Shift (δ) ppm
-CH₃ (Acetyl)~25 - 30
-CH₂- (Lactone Ring, C4)~30 - 35
-O-CH₂- (Lactone Ring, C5)~65 - 70
-C- (Quaternary, C3)~55 - 60
-CH₂- (Allyl)~40 - 45
=CH- (Allyl)~130 - 135
=CH₂ (Allyl)~118 - 122
C=O (Ketone)~205 - 210
C=O (Lactone)~175 - 180

Conformational Analysis Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), would be employed for conformational analysis. These experiments identify protons that are close in space, which helps to determine the preferred conformation of the dihydrofuranone ring (typically an envelope or twist conformation) and the spatial orientation of the acetyl and allyl substituents relative to the ring.

Detailed Mass Spectrometry (MS) Fragmentation Pathways and Exact Mass Determination

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of this compound and for gaining structural insights through its fragmentation patterns.

Exact Mass Determination High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion. The molecular formula of the compound is C₉H₁₂O₃. chemscene.com The calculated exact mass (monoisotopic mass) is 168.07864 Da, a value that can be experimentally verified by HRMS techniques like ESI-TOF (Electrospray Ionization Time-of-Flight) to confirm the elemental composition. nih.govnih.gov

Fragmentation Pathways Under electron ionization (EI) or collision-induced dissociation (CID), the molecule undergoes characteristic fragmentation. The resulting mass spectrum displays a molecular ion peak (M⁺) at m/z 168 and several key fragment ions. Analysis of these fragments helps to confirm the presence of the principal functional groups. Studies on related γ-butyrolactones show common fragmentation patterns involving the loss of side chains and ring cleavage. researchgate.net

Interactive Table: Predicted Mass Spectrometry Fragmentation

m/zProposed Fragment IonDescription of Loss
168[C₉H₁₂O₃]⁺Molecular Ion (M⁺)
127[M - C₃H₅]⁺Loss of the allyl radical
125[M - CH₃CO]⁺Loss of the acetyl radical via α-cleavage
85[C₄H₅O₂]⁺Fragment resulting from cleavage of both substituents
43[CH₃CO]⁺Acetyl cation, a strong indicator of the acetyl group
41[C₃H₅]⁺Allyl cation

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by probing their characteristic vibrational modes.

The IR spectrum of this compound is expected to be dominated by strong absorption bands corresponding to the stretching vibrations of its two carbonyl groups. The γ-lactone carbonyl typically absorbs at a higher frequency (around 1770 cm⁻¹) compared to the acyclic ketone carbonyl (around 1715 cm⁻¹). nist.gov Other key bands include the C=C stretch of the allyl group and various C-O stretching vibrations. nih.gov Raman spectroscopy, while often showing weaker signals for carbonyls, is effective for identifying the C=C double bond. nih.govresearchgate.net

Interactive Table: Key Vibrational Mode Analysis

Expected Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~3100-3000=C-H (Allyl)C-H Stretch
~2980-2850-C-H (Aliphatic)C-H Stretch
~1770C=O (Lactone)Carbonyl Stretch
~1715C=O (Ketone)Carbonyl Stretch
~1645C=C (Allyl)Alkene Stretch
~1250-1050C-OC-O Stretch

X-ray Crystallography for Solid-State Structural Elucidation and Stereochemistry

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique can provide precise data on bond lengths, bond angles, and torsional angles.

Molecular Conformation: The exact pucker of the five-membered dihydrofuranone ring.

Bond Parameters: Precise measurements of the lengths and angles of all bonds within the molecule.

Absolute Stereochemistry: For an enantiomerically pure sample, X-ray crystallography can determine the absolute configuration (R or S) at the C3 chiral center without ambiguity.

Intermolecular Interactions: It would reveal how the molecules pack in the crystal lattice, identifying any hydrogen bonding or other non-covalent interactions.

Studies on related substituted furanones and lactones have utilized this technique to confirm their structures and stereochemistry. nih.govresearchgate.netmdpi.com

Chiral Chromatography and Spectroscopic Methods for Enantiomeric Purity Assessment

The C3 carbon of this compound is a stereocenter, meaning the molecule exists as a pair of non-superimposable mirror images called enantiomers ((R)- and (S)-forms). Chiral chromatography is the primary method for separating these enantiomers and determining the enantiomeric purity or enantiomeric excess (e.e.) of a sample.

The most common technique is Chiral High-Performance Liquid Chromatography (HPLC). nih.gov This method employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated. mdpi.com

Common Chiral Stationary Phases: CSPs based on derivatized polysaccharides (e.g., cellulose or amylose) or cyclodextrins are often effective for separating this class of compounds. nih.govmdpi.com

Detection: A standard UV detector is typically used, as the carbonyl groups provide sufficient chromophores for detection.

Enantiomeric Excess (e.e.) Determination: The relative areas of the two separated peaks in the chromatogram are used to calculate the e.e., a measure of the sample's purity with respect to one enantiomer.

Hyphenated Analytical Techniques (e.g., GC-MS, LC-MS) for Purity Assessment and Reaction Monitoring

Hyphenated techniques, which couple a separation method with a detection method, are indispensable for analyzing complex mixtures and ensuring the purity of synthesized compounds.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and thermally stable compounds like this compound. scispace.com The sample is vaporized and separated based on its boiling point and interactions with the GC column. The separated components then enter the mass spectrometer, which provides a mass spectrum for identification. GC-MS is highly effective for assessing the purity of the final product and identifying any volatile impurities or byproducts. researchgate.netmsstate.edu

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile alternative, particularly for less volatile compounds or for direct analysis of reaction mixtures without extensive workup. The components are separated by HPLC and then detected by the mass spectrometer. LC-MS is an invaluable tool for real-time reaction monitoring. By taking small aliquots from a reaction vessel over time, a chemist can track the consumption of reactants and the formation of the desired product (identified by its mass-to-charge ratio of 168), allowing for the optimization of reaction conditions such as time, temperature, and catalyst loading.

Theoretical and Computational Chemistry Studies on 3 Acetyl 3 Allyl Dihydro Furan 2 One

Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic nature of 3-Acetyl-3-allyl-dihydro-furan-2-one. These calculations can determine the distribution of electron density, the energies of molecular orbitals, and various electronic properties.

The electronic structure is dictated by the interplay of the lactone ring, the acetyl group, and the allyl group. The carbonyl groups of the lactone and the acetyl moiety are significant electron-withdrawing groups, which polarize the molecule. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding its reactivity. In similar furanone systems, the HOMO is often located on the more electron-rich parts of the molecule, while the LUMO is typically centered on the electron-deficient carbonyl groups. For this compound, the HOMO is likely to have significant contributions from the allyl group's π-system and the oxygen atoms, while the LUMO is expected to be localized on the acetyl and lactone carbonyl carbons, making them susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. DFT calculations can provide precise values for these orbital energies, which are essential for predicting the molecule's behavior in chemical reactions.

Table 1: Illustrative Calculated Electronic Properties for a Generic α-Substituted γ-Butyrolactone (using DFT) (Note: This data is representative and not specific to this compound)

PropertyCalculated Value
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment3.5 D

Conformer Analysis and Energy Minimization Studies

The presence of rotatable bonds in the acetyl and allyl substituents of this compound gives rise to multiple possible conformations. Conformer analysis, typically performed using molecular mechanics or quantum chemical methods, is essential to identify the most stable three-dimensional structures.

The potential energy surface (PES) of the molecule can be scanned by systematically rotating the key dihedral angles, such as the C-C bond connecting the acetyl group to the ring and the C-C single bond of the allyl group. For each conformation, an energy minimization calculation is performed to find the local energy minimum. Studies on similar allyl derivatives often reveal the existence of gauche and anti conformers, with their relative stabilities influenced by steric hindrance and electronic interactions. researchgate.net

The most stable conformer will be the one with the lowest Gibbs free energy. This information is critical as the geometry of the most stable conformer influences the molecule's spectroscopic properties and its reactivity. For instance, the accessibility of the reactive sites can be significantly different between low-energy conformers.

Table 2: Example of Relative Energies of Conformers for a Related Allyl-Substituted Compound (Note: This data is illustrative and not specific to this compound)

ConformerDihedral Angle (C-C-C-C)Relative Energy (kcal/mol)Population (%)
Gauche~60°0.0065
Anti~180°0.8535

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the structural elucidation and characterization of molecules like this compound.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is commonly achieved using the Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with DFT. derpharmachemica.com The calculations are typically performed on the optimized, low-energy conformers, and the predicted shifts are often averaged based on the Boltzmann population of each conformer. These predictions can be very accurate when a suitable level of theory and basis set are chosen, providing valuable assistance in assigning experimental spectra. nmrdb.org

Vibrational Frequencies: The infrared (IR) spectrum of this compound can be simulated by calculating its vibrational frequencies. These calculations are usually performed at the harmonic level, and the resulting frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors. The predicted IR spectrum shows the characteristic vibrational modes, such as the C=O stretching frequencies for the lactone and ketone groups, the C=C stretching of the allyl group, and various C-H and C-O stretching and bending modes. derpharmachemica.comresearchgate.net These predictions can be instrumental in interpreting experimental IR spectra.

Table 3: Predicted vs. Experimental Vibrational Frequencies for a Furanone Derivative (Note: This data is for a related compound and serves as an example of the methodology's accuracy)

Vibrational ModePredicted Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
Lactone C=O Stretch17851770
Ketone C=O Stretch17201710
Allyl C=C Stretch16501645

Computational Modeling of Reaction Mechanisms and Transition States

Understanding the reaction mechanisms of this compound is crucial for predicting its chemical behavior. Computational modeling allows for the exploration of potential reaction pathways and the identification of transition states.

For example, the hydrolysis of the lactone ring can be modeled under both acidic and basic conditions. nih.govresearchgate.netyoutube.com These calculations would involve locating the transition states for the nucleophilic attack of water or hydroxide (B78521) on the carbonyl carbon and the subsequent ring-opening. The calculated activation energies for these steps would provide insights into the reaction rates.

The allyl group can participate in various reactions, such as electrophilic additions or radical reactions. researchgate.net The acetyl group can undergo reactions typical of ketones, such as enolization or aldol-type reactions. Computational studies can model these transformations, providing detailed information about the geometry and energy of the transition states and intermediates. researchgate.net This knowledge is invaluable for designing synthetic routes and understanding the molecule's stability.

Molecular Dynamics Simulations and Intermolecular Interactions

While quantum chemical calculations are excellent for studying individual molecules or small clusters, molecular dynamics (MD) simulations are better suited for exploring the behavior of a molecule in a condensed phase, such as in a solvent or in a biological environment.

MD simulations of this compound in a solvent like water or an organic solvent would provide insights into its solvation structure and dynamics. These simulations can reveal how the solvent molecules arrange themselves around the solute and how intermolecular interactions, such as hydrogen bonds to the carbonyl oxygens, influence the molecule's conformation and reactivity. While specific MD studies on this compound are lacking, the general principles are well-established for furanone derivatives. mdpi.com

Structure-Reactivity Relationship Predictions

By systematically modifying the structure of this compound in silico and calculating various electronic and structural parameters, it is possible to establish structure-reactivity relationships (SRRs). For instance, substituting the allyl group with other functionalities or altering the substitution pattern on the furanone ring would lead to changes in the molecule's HOMO-LUMO gap, charge distribution, and steric profile.

These calculated descriptors can then be correlated with experimentally observed reactivity. For example, studies on other γ-butyrolactones have shown that the nature of the substituent at the α-position significantly influences their biological and chemical properties. nih.govnih.gov Computational SRR studies could predict how modifications to this compound would affect its reactivity, guiding the synthesis of new derivatives with desired properties.

Applications of 3 Acetyl 3 Allyl Dihydro Furan 2 One As a Chemical Intermediate and in Materials Science

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

The furanone core is a structural motif present in numerous natural products and biologically active compounds, making its derivatives highly sought-after intermediates in synthetic organic chemistry. nih.govnih.gov 3-Acetyl-3-allyl-dihydro-furan-2-one serves as a strategic building block, offering multiple reaction pathways for the construction of more complex molecular architectures.

The reactivity of this compound is governed by its distinct functional groups:

The Lactone Ring: The ester linkage within the dihydrofuranone ring can be opened through hydrolysis or other nucleophilic attacks, providing access to linear, functionalized four-carbon chains. This is a fundamental transformation in the synthesis of γ-hydroxy acids and their derivatives.

The Acetyl Group: The ketone functionality of the acetyl group is a site for a wide array of classic carbonyl chemistry, including aldol (B89426) reactions, reductions to alcohols, and conversion to imines or other heteroatomic functional groups. acs.org

The Allyl Group: The carbon-carbon double bond in the allyl group is amenable to numerous transformations. It can undergo oxidation, reduction, or addition reactions, including halogenation, epoxidation, and hydroformylation. Crucially, it is a substrate for metathesis and radical addition reactions, which are powerful tools for carbon-carbon bond formation. acs.org

Research has demonstrated that substituted furanones are pivotal in synthesizing a variety of compounds, including other heterocyclic systems. researchgate.net The ability to selectively manipulate one functional group while leaving the others intact, or to engage multiple groups in tandem reactions, underscores the utility of this compound as a versatile synthetic intermediate. For instance, related 3-acetyl-substituted heterocycles are known to be valuable precursors for creating new heterocyclic compounds with potential bioactivity. nih.govmdpi.com

Table 1: Key Reactions of Functional Groups in this compound

Functional Group Type of Reaction Potential Products/Intermediates
Lactone Hydrolysis (acidic/basic) γ-hydroxy carboxylic acid
Aminolysis γ-hydroxy amide
Reduction (e.g., with LiAlH₄) 1,2,4-triol derivative
Acetyl Group Aldol Condensation β-hydroxy ketone derivatives
Reduction (e.g., with NaBH₄) Secondary alcohol
Wittig Reaction Alkene-substituted side chain
Allyl Group Olefin Metathesis New carbon-carbon bonds, macrocycles
Thiol-ene "Click" Reaction Thioether adducts
Epoxidation Epoxide-functionalized lactone

Utilization in the Preparation of Specialized Polymers and Oligomers

The presence of both a polymerizable lactone ring and a modifiable allyl group makes this compound a monomer of significant interest for creating functional polyesters and oligomers. Furan-based monomers are increasingly explored as renewable alternatives to petrochemicals for producing sustainable polymers. proquest.comresearchgate.netbohrium.com

The primary method for polymerizing lactones is Ring-Opening Polymerization (ROP). nih.gov The ROP of this compound would yield a polyester (B1180765) with pendant acetyl and allyl groups along the polymer backbone. These functional groups can then be used for post-polymerization modification, allowing for the fine-tuning of polymer properties.

The allyl group is particularly valuable in this context. Allyl-functionalized polymers are a unique class that allows for the introduction of diverse functionalities through various chemical reactions. nih.gov The most common and efficient of these is the thiol-ene reaction, a "click chemistry" process where a thiol is added across the double bond, often initiated by UV light. researchgate.net This enables the grafting of different molecules onto the polyester backbone, creating polymers with tailored characteristics such as:

Controlled Hydrophilicity/Lipophilicity: By attaching different alkyl thiols, the solubility of the resulting polyester can be precisely adjusted. nih.gov

Bioconjugation: Thiols containing bioactive molecules, peptides, or sugars can be attached to create advanced biomaterials.

Cross-linking: If multifunctional thiols are used, they can link different polymer chains together, forming a cross-linked network.

While allyl monomers can sometimes polymerize with difficulty due to a process called degradative chain transfer, their incorporation into copolymers with other lactones, like ε-caprolactone, is a well-established strategy to produce highly functionalized polyesters. capes.gov.brresearchgate.net

Applications in the Development of Advanced Materials (e.g., as Monomers or Cross-linkers)

Building on its role in polymer synthesis, this compound is a candidate for the development of advanced materials, such as hydrogels, coatings, and functional composites. Furan (B31954) derivatives, in general, are recognized as important building blocks in material science. researchgate.net

As a Monomer: As a monomer, it can be used to produce bio-based polyesters. The polymerization of similar furan-derived bicyclic lactones has been shown to yield amorphous, high-glass-transition-temperature (Tg) polyesters, which are desirable for applications requiring thermal stability. digitellinc.comnih.gov The resulting polymer from this compound would inherently possess reactive handles (allyl groups) for further modification, a key feature in creating "smart" or functional materials. For instance, converting a hydroxyl-containing furanone into an acrylic monomer has been demonstrated, opening a pathway to radical polymerization and the creation of bio-acrylic polymers. nih.gov

As a Cross-linker: The allyl group is the key functionality for cross-linking applications. Cross-linking is the process of forming covalent bonds between polymer chains to create a three-dimensional network structure. This process transforms liquid resins into solid, durable materials.

Thiol-Ene Photopolymerization: Formulations containing the allyl-functionalized polymer and multifunctional thiols can be cured (cross-linked) rapidly using UV light. This technology is central to the development of green coatings, adhesives, and inks, as it is often solvent-free and energy-efficient. sigmaaldrich.com

Radical Polymerization: The allyl group can also participate in radical polymerization reactions, allowing it to be copolymerized with other monomers like styrenes or acrylates to form cross-linked thermosets. researchgate.net

The ability to form cross-linked networks is essential for producing materials with high mechanical strength, chemical resistance, and thermal stability, which are critical for advanced engineering and biomedical applications.

Potential in Agrochemical and Sustainable Agriculture Chemical Synthesis

Furan and butenolide structures are key pharmacophores in a range of biologically active molecules, including those with applications in agriculture as insecticides and plant growth regulators. researchgate.netnih.govnih.gov

A significant area of potential for this compound is in the synthesis of butenolides, a class of α,β-unsaturated γ-lactones. researchgate.net One of the most notable butenolides in agriculture is Karrikinolide (KAR₁) , a compound found in smoke from burning plant matter that is a powerful seed germination stimulant. researchgate.netresearchgate.netresearchgate.net Karrikins are explored for applications in horticulture, ecological restoration, and improving crop yields. researchgate.netresearchgate.net

The synthesis of butenolides often involves the modification of saturated lactone precursors like dihydrofuranones. acs.orgorganic-chemistry.org The structure of this compound contains the core γ-lactone ring necessary for such transformations. Chemical strategies to introduce the α,β-unsaturation required for a butenolide are well-documented and could be applied to this molecule. researchgate.net

Furthermore, furan-containing compounds themselves have been investigated as potent insecticidal agents. nih.gov The synthesis of novel lactone derivatives has yielded compounds with significant insecticidal activity against agricultural pests like the melonworm (Diaphania hyalinata). researchgate.net The chemical handles on this compound provide the opportunity to synthesize a library of derivatives that could be screened for potential agrochemical activity, contributing to the development of new, potentially more sustainable, crop protection solutions.

Applications in Flavor and Fragrance Chemistry through Chemical Synthesis

Lactones, particularly γ-lactones, are an important class of compounds in the flavor and fragrance industry, valued for their creamy, fruity, and fatty notes. nih.gov While this compound itself is not noted as a primary fragrance component, its structure serves as a versatile precursor for the chemical synthesis of various aroma compounds.

The furanone core is the basis for several potent flavor molecules. For example, Caramel Furanone (4,5-dimethyl-3-hydroxy-2,5-dihydrofuran-2-one) is an extremely powerful aroma chemical with sweet, caramel, and maple notes. researchgate.net The synthesis of such aroma chemicals often starts from multifunctional precursors that can be chemically transformed to create the desired final structure and sensory profile.

The functional groups on this compound can be chemically modified to produce a range of derivatives with different odor profiles:

Reduction of the acetyl group to an alcohol can lead to softer, more floral or fruity notes.

Esterification of the resulting alcohol can generate a wide variety of esters, which are themselves a major class of aroma chemicals.

Transformation of the allyl group , for instance, through isomerization to a propenyl group, can significantly alter the odor profile, often introducing spicy or floral characteristics.

Hydrogenation of the allyl group to a propyl group would yield a saturated side chain, leading to different, potentially more fatty or waxy, notes.

By applying known synthetic transformations, a single precursor like this compound can be a starting point for a divergent synthesis of multiple target aroma molecules.

Table 2: List of Chemical Compounds Mentioned

Compound Name
This compound
3-acetyl-8-allyl-2-phenylquinolin-4-yl acetate (B1210297)
4,5-dimethyl-3-hydroxy-2,5-dihydrofuran-2-one (Caramel Furanone)
ε-caprolactone
Karrikinolide (KAR₁)

Future Perspectives and Challenges in the Research of 3 Acetyl 3 Allyl Dihydro Furan 2 One

Development of Novel and Sustainable Synthetic Methodologies for its Production

The pursuit of green and sustainable chemistry is reshaping the synthesis of complex molecules. eurekalert.orgresearchgate.net Future research on 3-Acetyl-3-allyl-dihydro-furan-2-one will likely focus on developing production methods that are not only efficient but also environmentally benign. Current synthetic organic protocols are increasingly developed from the perspective of Sustainable Development Goals (SDGs). eurekalert.org This involves moving away from hazardous reagents and solvents, minimizing waste, and improving atom economy.

Key areas for development include:

Catalytic Approaches: Designing selective catalysts (e.g., palladium, rhodium, or ruthenium-based) could enable more efficient construction of the substituted furanone core. thalesnano.com Flow chemistry, particularly in hydrogenation or other catalytic reactions, offers a path to safer and more scalable processes. thalesnano.com

Bio-derived Feedstocks: Investigating the use of platform chemicals derived from biomass, such as furfural (B47365) and 5-hydroxymethylfurfural, as starting points for the synthesis could provide a renewable foundation for production. mdpi.comresearchgate.net

Eco-Friendly Reaction Conditions: The adoption of greener solvents, or even solvent-free reaction conditions like grinding techniques, could drastically reduce the environmental impact of the synthesis. researchgate.net The goal is to develop processes where the only by-products are non-toxic salts or other benign substances. eurekalert.org

Table 1: Comparison of Hypothetical Synthetic Approaches
ParameterTraditional ApproachFuture Sustainable Approach
Starting MaterialsPetroleum-basedBiomass-derived (e.g., from furfural) mdpi.comresearchgate.net
ReagentsStoichiometric strong acids/basesCatalytic systems, enzymatic processes
SolventsChlorinated hydrocarbons, volatile organicsWater, supercritical CO₂, ionic liquids, or solvent-free conditions researchgate.net
By-productsPotentially hazardous wasteBenign salts, recyclable materials eurekalert.org

Exploration of Undiscovered Reactivity and Transformative Potential of the Compound

The unique combination of functional groups in this compound offers a rich landscape for exploring novel chemical transformations. Based on established furan (B31954) chemistry, it is plausible that the compound could undergo unexpected reactions, such as acid-catalyzed rearrangements or oxidative dearomatization, leading to entirely new molecular scaffolds. mdpi.com A deeper understanding of its reactivity is crucial for its use as a versatile building block in organic synthesis.

Future research could focus on:

Allyl Group Functionalization: The terminal double bond of the allyl group is a prime site for a wide array of reactions, including epoxidation, dihydroxylation, metathesis, and various addition reactions.

Ketone and Lactone Chemistry: The acetyl group can participate in aldol (B89426) condensations, reductions, or be converted to other functional groups. The lactone ring could be opened via hydrolysis or aminolysis to yield highly functionalized linear chains, which could then be used in further cyclization strategies.

Tandem Reactions: Designing one-pot reactions that leverage multiple functional groups simultaneously could provide rapid access to complex molecular architectures, a strategy that is highly valuable in modern organic synthesis.

Table 2: Potential Chemical Transformations of this compound
Functional GroupPotential Reaction TypePotential Product Class
Allyl (C=C)Oxidative CleavageAldehydes, Carboxylic Acids
Allyl (C=C)Heck CouplingStyrenyl Derivatives
Acetyl (C=O)Wittig ReactionAlkenes
Acetyl (C=O)Baeyer-Villiger OxidationEsters
Lactone (Ester)Ring-Opening PolymerizationPolyesters
Lactone (Ester)AminolysisHydroxy Amides

Expansion of Applications in Emerging Chemical Technologies

Furan-based compounds are integral to diverse fields, including pharmaceuticals, materials science, and agrochemicals. mdpi.comresearchgate.netmdpi.com The structural motifs within this compound suggest it could be a valuable synthon for creating novel molecules in these emerging technologies. For instance, furan derivatives have shown promising antimicrobial activity, particularly against fungi like Candida albicans. mdpi.com

Potential future applications to be explored include:

Medicinal Chemistry: The dihydrofuranone core is a scaffold found in various bioactive natural products. The compound could serve as a starting point for synthesizing libraries of new molecules to be screened for anticancer, antimicrobial, or anti-inflammatory properties. researchgate.net

Polymer Science: The presence of the lactone ring and the allyl group makes it a candidate for both ring-opening polymerization and addition polymerization, potentially leading to new classes of functional polyesters or cross-linked materials.

Agrochemicals: Furan derivatives are used as fungicides, and the unique substitution pattern of this molecule could be exploited to develop new, more effective crop protection agents. researchgate.net

Table 3: Potential Applications and Relevant Structural Features
Emerging Technology AreaRelevant Structural Feature(s)Potential Role
Pharmaceuticals mdpi.comDihydrofuranone core, chiral centerScaffold for synthesizing bioactive compounds
Materials Science researchgate.netLactone ring, allyl groupMonomer for novel polymers and resins
Fine Chemicals researchgate.netAll functional groupsVersatile intermediate for complex target molecules

Challenges in Scalable Synthesis and Industrial Implementation

Transitioning a synthetic route from a laboratory-scale procedure to an industrial-scale process presents numerous challenges. For a multi-functionalized molecule like this compound, these challenges can be particularly acute. Issues often include poor yields, long reaction times, and high temperatures in initial synthetic designs. researchgate.net

Key hurdles to overcome include:

Cost and Availability of Starting Materials: The economic viability of any large-scale synthesis is heavily dependent on the cost of raw materials. Sourcing sustainable and affordable precursors will be critical.

Process Optimization and Control: Maintaining consistent yield and purity on a large scale requires precise control over reaction parameters. The development of robust, high-yield reactions is essential. eurekalert.org

Purification and Waste Management: Complex product mixtures can necessitate multi-step, solvent-intensive purification processes (e.g., column chromatography), which are often not feasible at an industrial scale. Developing syntheses that yield clean products and minimize waste streams is a major challenge.

Regulatory and Safety Compliance: Industrial chemical production is subject to stringent safety and environmental regulations. Any scalable process must be designed to be inherently safe and compliant.

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing organic chemistry. ijsetpub.comrjptonline.org These tools can accelerate research and development by predicting reaction outcomes, optimizing conditions, and even proposing novel synthetic pathways. iscientific.orgjetir.org

For this compound, AI and ML could be transformative in several ways:

Reaction Prediction: AI models, trained on vast chemical reaction databases, can predict the most likely products of a given reaction, saving significant time and resources on experimental trial-and-error. rjptonline.orgjetir.org This is particularly useful for exploring the undiscovered reactivity of the molecule.

Yield Optimization: Machine learning algorithms can analyze the complex interplay between various reaction parameters (e.g., temperature, concentration, catalyst choice) to identify the optimal conditions for maximizing product yield. rjptonline.org

Retrosynthetic Analysis: AI-powered tools for computer-assisted synthesis planning (CASP) can propose multiple viable synthetic routes to the target molecule, allowing chemists to choose the most efficient, cost-effective, and sustainable option. iscientific.org

Discovery of New Reactivity: By analyzing electronic and steric properties, AI can help identify which parts of the molecule are most likely to react under certain conditions, guiding chemists toward discovering novel transformations. eurekalert.org

Table 4: Application of AI/ML in the Research of this compound
Research AreaAI/ML Tool/TechniquePotential Impact
Synthesis DesignRetrosynthesis Prediction Models (e.g., Transformer-based) ijsetpub.comFaster identification of efficient and novel synthetic routes.
Reactivity ExplorationReactivity Prediction Networks eurekalert.orgGuidance for experimental design to uncover new chemical transformations.
Process OptimizationYield Prediction Algorithms rjptonline.orgRapid optimization of reaction conditions for higher efficiency and scalability.
Property PredictionGraph Neural Networks ijsetpub.comScreening for potential biological activity or material properties before synthesis.

Q & A

Q. How can 3-Acetyl-3-allyl-dihydro-furan-2-one be synthesized with high regioselectivity?

The synthesis of this compound typically involves allylation and acetylation steps. A common approach is the use of Lewis acid-catalyzed cyclization of γ,δ-unsaturated ketones, followed by selective acetylation. For example, highlights the optimization of dimethylaminomethylene derivatives of furan-2(3H)-ones using reagents like DMF-DMA (dimethylformamide dimethyl acetal) in a 1:1 molar ratio, which could be adapted for introducing the allyl group . Key parameters include reaction temperature (e.g., 80–100°C) and solvent choice (e.g., THF or DCM). Monitoring via TLC or HPLC ensures regioselectivity.

Q. What spectroscopic methods are most effective for characterizing this compound?

A combination of NMR (¹H, ¹³C, and DEPT-135) and FT-IR is essential. The acetyl and allyl groups produce distinct signals:

  • ¹H NMR : Allyl protons appear as a multiplet at δ 5.1–5.8 ppm, while the acetyl methyl group resonates at δ 2.1–2.3 ppm.
  • ¹³C NMR : The carbonyl carbon of the acetyl group appears at δ 170–175 ppm, and the lactone carbonyl at δ 175–180 ppm.
  • FT-IR : Strong absorption bands at ~1740 cm⁻¹ (lactone C=O) and ~1660 cm⁻¹ (acetyl C=O) confirm functional groups . For crystallographic validation, single-crystal X-ray diffraction (as in ) resolves stereochemistry .

Q. How can purity be assessed, and what impurities are common?

GC-MS and HPLC with UV detection (λ = 210–240 nm) are standard. Impurities often include:

  • Unreacted allyl precursors (detectable via GC retention time shifts).
  • Oxidation byproducts (e.g., dihydrofuranone derivatives with hydroxyl groups, as noted in ) .
    Purity >95% is achievable via silica gel chromatography (hexane/ethyl acetate gradient) .

Advanced Research Questions

Q. How does the allyl group influence the compound’s reactivity in ring-opening reactions?

The allyl moiety enhances nucleophilic susceptibility at the β-position of the lactone ring. For example, in nucleophilic attacks (e.g., by amines or thiols), the allyl group stabilizes transition states through conjugation, as seen in structurally similar compounds ( ). Computational studies (DFT) can model charge distribution to predict regioselectivity . Experimental validation via kinetic isotopic effect (KIE) studies or Hammett plots may resolve mechanistic ambiguities .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) often arise from assay variability (e.g., bacterial strain differences) or stereochemical impurities . Solutions include:

  • Chiral HPLC to isolate enantiomers (critical, as notes the biological relevance of (3R)-configured analogs) .
  • Standardized bioassays (e.g., CLSI guidelines for antimicrobial testing) with positive controls (e.g., ciprofloxacin) .

Q. How can computational modeling predict this compound’s stability under varying pH conditions?

Molecular dynamics (MD) simulations using software like Gaussian or GROMACS model hydrolysis pathways. Key findings:

  • Acidic conditions (pH < 3) protonate the lactone oxygen, accelerating ring-opening.
  • Neutral/basic conditions favor slow hydrolysis via nucleophilic water attack.
    Experimental validation via pH-dependent stability studies (HPLC monitoring over 24–72 hours) aligns with predictions .

Methodological Recommendations

3.1 Experimental Design for Catalytic Asymmetric Synthesis
To achieve enantiomeric excess (ee >90%):

  • Use chiral Lewis acids (e.g., BINOL-derived catalysts) in cyclization steps.
  • Optimize solvent polarity (e.g., toluene for higher ee vs. THF for faster kinetics) .
  • Monitor ee via chiral GC or NMR with chiral shift reagents .

3.2 Addressing Spectral Artifacts in NMR Analysis
Artifacts from residual solvents (e.g., DMSO-d₆) or dynamic effects (e.g., rotamers) can obscure signals. Mitigation strategies:

  • Use high-purity deuterated solvents (e.g., CDCl₃ filtered through activated alumina).
  • Variable-temperature NMR (VT-NMR) to identify temperature-dependent splitting .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.